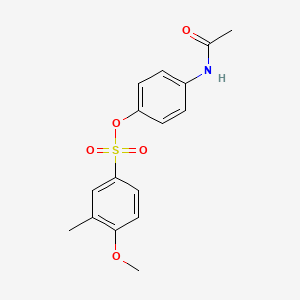

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione

説明

科学的研究の応用

Applications in Carbon Dioxide Conversion

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione has been implicated in the field of carbon capture and storage (CCS) and carbon capture and utilization (CCU). Ionic liquids, known for their unique properties, have been utilized as solvents and catalysts for the conversion of CO2 into quinazoline-2,4(1H,3H)-diones. These conversions are part of broader strategies to reduce atmospheric CO2 concentrations, emitted from the burning of fossil fuels, thereby addressing the greenhouse effect. The review by Zhang et al. (2023) focuses on tuning ionic liquid-based catalysts for this conversion, highlighting the importance of basicity and nucleophilicity of catalysts. It provides valuable insights for researchers in the field, paving the way for the development of novel IL-based catalysts for the conversion of acid gases like SO2 and H2S (Zhang et al., 2023).

Role in Optoelectronic Materials

Quinazoline derivatives, including 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione, are known for their significance in medicinal chemistry and have recently garnered attention in the synthesis and application of electronic devices. These derivatives are integral in creating optoelectronic materials. The review by Lipunova et al. (2018) discusses their role in luminescent small molecules, chelate compounds, and their applications related to photo- and electroluminescence. It emphasizes the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for developing novel optoelectronic materials. The derivatives are significant in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and are also of interest for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Medicinal Chemistry and Biological Activities

Quinazoline and its derivatives, including 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione, have been a topic of interest in medicinal chemistry due to their extensive range of biological activities. Notably, the quinazoline-4(3H)-one and its derivatives are found in more than 200 naturally occurring alkaloids. These structures inspire researchers to create new potential medicinal agents by introducing bioactive moieties to the quinazoline nucleus. The review by Tiwary et al. (2016) touches on these issues, emphasizing the challenge of solubility in the journey of a compound from a lead molecule to a drug, and highlights the hope that some quinazoline derivatives with sufficient bioavailability could address the menace of antibiotic resistance (Tiwary et al., 2016).

Safety and Hazards

特性

IUPAC Name |

6-bromo-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O2/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXRYAWXYDDEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2418135.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2418136.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]triazole](/img/structure/B2418138.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2418144.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418145.png)

![1-[(3-Fluorophenyl)methyl]-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride](/img/structure/B2418147.png)

![5-(3-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2418151.png)

![2-[[1-[2-(2-Oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418152.png)

![N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2418154.png)